methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate
Description
Methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl substituent at the 1-position and a methyl propanoate thioether group at the 4-position.
Properties
IUPAC Name |
methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-9(15(21)22-2)23-14-12-7-19-20(13(12)17-8-18-14)11-5-3-10(16)4-6-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGXKIZSHVRWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate involves several steps. One common synthetic route includes the reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate with thiourea in refluxing ethanol containing triethylamine . This reaction yields the desired pyrazolo[3,4-d]pyrimidine derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as triethylamine, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate has shown promise in various medicinal applications:
- Anticancer Activity : Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure can inhibit key enzymes involved in cancer proliferation. For instance, they have been shown to inhibit dihydrofolate reductase (DHFR), leading to reduced cancer cell proliferation and increased apoptosis in tumor cells .
- Enzyme Inhibition : The compound acts as an inhibitor of Src family kinases (SFKs), which are implicated in various cancers and neurodegenerative diseases. This inhibition may help in the treatment of conditions such as glioblastoma multiforme and neuroblastoma .
Biological Studies
In addition to its anticancer properties, this compound is investigated for:
- Anti-inflammatory Effects : Studies suggest that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory properties by modulating inflammatory pathways .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various pathogens, making them candidates for further development as therapeutic agents .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of biological processes. For example, it may inhibit collagen prolyl 4-hydroxylases, which play a role in fibrosis . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate with structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent effects, synthetic routes, and molecular properties.
Substituent Variations on the Aromatic Ring
Fluorophenyl vs. Chlorophenyl Derivatives
- Ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate (CAS 893921-56-7): Substitution with a 3-chlorophenyl group increases molecular weight (362.8 g/mol vs. ~348.3 g/mol for the fluorinated analog) and lipophilicity, which may improve membrane permeability but reduce solubility .
Nitrophenyl and Dichlorophenyl Derivatives
- [3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine : The nitro group at the 4-position of the phenyl ring significantly elevates melting points (>340°C) due to enhanced intermolecular interactions (e.g., hydrogen bonding) .
Thioether and Ester Modifications
Methyl vs. Ethyl Ester Groups
- This compound: The methyl ester group provides moderate lipophilicity, balancing solubility and cellular uptake.
- Ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate: The ethyl ester increases molecular weight and may prolong half-life due to slower esterase-mediated hydrolysis .
Thioether Linkage Variations
- HS38 (2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide) : Replacement of the ester with an amide group enhances hydrogen-bonding capacity, likely improving target engagement in enzyme inhibition assays .
Biological Activity
Methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps, typically starting from 4-fluorophenyl derivatives and pyrazolo[3,4-d]pyrimidine intermediates. The compound's structure is characterized by a thioether linkage and a propanoate moiety, which contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Anticancer Activity
Research indicates that compounds with pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer properties. These compounds often act as inhibitors of various kinases involved in cancer progression. For instance, derivatives targeting Src family kinases have been shown to inhibit tumor growth in preclinical models . this compound may exhibit similar mechanisms due to its structural similarities.
2. Antimicrobial Properties
Compounds containing pyrazole structures have demonstrated varying degrees of antimicrobial activity. For example, related pyrazole derivatives have shown efficacy against several bacterial strains by disrupting cell membrane integrity . The specific antimicrobial activity of this compound remains to be fully elucidated but warrants investigation.
3. Anti-inflammatory Effects
Some pyrazole derivatives have exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests that this compound could potentially modulate inflammatory pathways, contributing to its therapeutic profile .
The mechanisms through which this compound exerts its biological effects likely involve:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways critical for cancer cell proliferation.
- Membrane Disruption : The potential antimicrobial activity may stem from the ability to disrupt bacterial membranes.
- Cytokine Modulation : Anti-inflammatory effects could result from the inhibition of signaling pathways leading to cytokine production.
Case Studies and Research Findings
Recent studies have highlighted the promising nature of pyrazolo[3,4-d]pyrimidine derivatives in various therapeutic contexts:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate, and how can reaction conditions be optimized?
- Methodology : Start with the pyrazolo[3,4-d]pyrimidin-4-one core (e.g., 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) and perform thiolation using a propanoate thiol derivative. Optimize reaction parameters such as temperature (80–100°C), solvent (DMF or DMSO), and catalysts (e.g., NaH or K₂CO₃) to enhance yield. Monitor intermediates via TLC and confirm purity by HPLC (>95%) .
- Key Variables : Solvent polarity, reaction time, and stoichiometric ratios of thiolating agents.
Q. How can the solubility and stability of this compound be characterized under experimental conditions?
- Methodology : Conduct solubility assays in polar (water, DMSO) and non-polar solvents (ethyl acetate, hexane) using UV-Vis spectroscopy. Assess stability via accelerated degradation studies under varying pH (2–12), temperature (4°C to 50°C), and light exposure. Use LC-MS to identify degradation products .
Q. What safety protocols are critical during handling and synthesis?
- Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Work in a fume hood due to potential release of toxic gases (e.g., H₂S during thiolation). Follow waste disposal guidelines for halogenated intermediates, as outlined in pyrazolo[3,4-d]pyrimidine safety protocols .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and what experimental validation is required?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of kinases (e.g., JAK2, BTK). Validate predictions via in vitro kinase inhibition assays (IC₅₀ measurements) and compare with structural analogs (e.g., 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives) .
- Data Analysis : Use ANOVA to assess statistical significance between predicted and observed binding energies.
Q. What strategies resolve contradictions in bioactivity data across cell-based vs. cell-free assays?
- Methodology : Investigate off-target effects via proteome-wide profiling (e.g., kinome screening). Compare metabolic stability in cell lysates (e.g., liver microsomes) to rule out false negatives. Cross-reference with SAR studies on fluorophenyl-substituted pyrazolo-pyrimidines .
Q. How can membrane separation technologies improve purification efficiency post-synthesis?
- Methodology : Use tangential flow filtration (TFF) with 10 kDa membranes to remove low-MW impurities. Optimize solvent-resistant membranes (e.g., polyethersulfone) for HPLC-scale purification. Monitor purity via LC-MS and compare with traditional column chromatography .
Q. What analytical methods validate regioselectivity in the pyrazolo[3,4-d]pyrimidine core during synthesis?
- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., 4-fluorophenyl at N1). Complement with X-ray crystallography for unambiguous structural assignment. Compare with reference data for 1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives .
Methodological Framework Integration
Q. How can this compound’s research align with the "Efficiency Pyramid" for interdisciplinary stakeholder management?
- Methodology : Map stakeholders (e.g., medicinal chemists, toxicologists) and their needs via surveys. Prioritize research goals (e.g., optimizing synthetic yield vs. bioactivity) using decision matrices. Integrate feedback loops to refine experimental design iteratively .
Q. What role does process control and simulation play in scaling up synthesis?
- Methodology : Develop a kinetic model (e.g., using Aspen Plus) to predict heat transfer and mass balance during scale-up. Implement PAT (Process Analytical Technology) tools for real-time monitoring of critical parameters (e.g., pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
